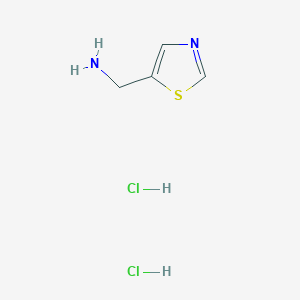

Thiazol-5-ylmethanamine dihydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,3-thiazol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-1-4-2-6-3-7-4;;/h2-3H,1,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVNRCYESACKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215372-00-1 | |

| Record name | 1215372-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Thiazol-5-ylmethanamine (B70399) Dihydrochloride (B599025)

The traditional synthesis of this compound follows a logical sequence: formation of the thiazole (B1198619) heterocycle, introduction of the required functional group at the C5 position, and conversion to the final dihydrochloride salt.

The most prominent and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887. This reaction involves the cyclocondensation of an α-halocarbonyl compound, such as an α-halo ketone or α-halo aldehyde, with a thioamide. For producing thiazoles with an amino group at the C2 position, thiourea (B124793) is the most common thioamide reagent.

The mechanism of the Hantzsch synthesis proceeds through several key steps:

Nucleophilic Attack : The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo ketone. This forms a C-S bond and displaces the halide ion in an SN2 reaction.

Cyclization : The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

Dehydration : A subsequent dehydration (loss of a water molecule) from the resulting cyclic intermediate leads to the formation of the aromatic thiazole ring.

This method is highly versatile and efficient for creating a wide array of substituted 2-aminothiazoles from simple starting materials.

| Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| α-Halo Ketone | Thiourea | Cyclocondensation | 2-Aminothiazole (B372263) |

| Chloroacetone | Thioacetamide | Cyclocondensation | 2,4-Dimethylthiazole |

This table illustrates the general reactants for the Hantzsch thiazole synthesis.

Once the thiazole ring is formed, the next critical step is the introduction of the aminomethyl (-CH₂NH₂) group at the C5 position. The electronic properties of the thiazole ring make the C5 position susceptible to electrophilic substitution. wikipedia.org Several strategies can be employed to achieve this functionalization.

A common and effective route involves the Vilsmeier-Haack formylation . This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to install a formyl (-CHO) group onto the electron-rich C5 position of the thiazole ring. researchgate.netresearchgate.netorganic-chemistry.org

The resulting intermediate, thiazole-5-carbaldehyde, can then be converted to the desired aminomethyl group via reductive amination . rsc.org This two-step, one-pot process involves:

Formation of an imine by reacting the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine.

Reduction of the imine using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation to yield the final primary amine.

Alternative pathways could involve creating a thiazole-5-carbonitrile, followed by its reduction to the aminomethyl group.

The final step in the synthesis is the formation of the dihydrochloride salt. Thiazol-5-ylmethanamine possesses two basic nitrogen atoms: the primary amine of the aminomethyl group and the nitrogen atom at position 3 of the thiazole ring (pKa ≈ 2.5). wikipedia.org

The formation of the salt is a straightforward acid-base reaction. By treating the free base form of Thiazol-5-ylmethanamine with at least two equivalents of hydrochloric acid (HCl), both nitrogen atoms are protonated. This reaction forms the corresponding ammonium (B1175870) and thiazolium chloride ions. The resulting ionic salt, Thiazol-5-ylmethanamine dihydrochloride, typically exhibits increased water solubility and crystallinity compared to the free base, which facilitates its purification and handling.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have led to the development of advanced methodologies for thiazole synthesis.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages over traditional multi-step syntheses by reducing the number of synthetic operations, minimizing solvent waste, and saving time and resources.

Several one-pot, multi-component procedures have been developed for the synthesis of thiazole derivatives. nih.govwikipedia.org For instance, a three-component condensation of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can directly yield complex thiazole structures in a single, efficient operation. wikipedia.org These methodologies streamline the synthesis process and allow for the rapid generation of diverse thiazole libraries.

| Reaction Type | Number of Components | Key Advantages |

| Hantzsch Synthesis | 2 | High yield, reliable |

| Multi-component Reaction | 3 or more | High efficiency, atom economy, reduced waste |

This table compares conventional and advanced synthetic approaches.

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. bepls.com The principles of green chemistry have been increasingly applied to the synthesis of thiazoles to create more environmentally benign processes. pharmaguideline.com

Key green chemistry strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. bepls.com

Ultrasonic-Mediated Synthesis : Sonication provides an alternative energy source that can enhance reaction rates and efficiency.

Use of Green Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) reduces the environmental impact of the synthesis. bepls.com

Catalyst-Free or Recyclable Catalysts : Developing reactions that proceed without a catalyst or that use recyclable, non-toxic catalysts (such as silica-supported acids) improves sustainability. bepls.com

These advanced and green approaches represent the ongoing evolution of thiazole synthesis, aiming for processes that are not only chemically efficient but also economically and environmentally sustainable.

Influence of Reaction Conditions (Temperature, Solvent, Catalysts)

The synthesis of the thiazole core, a critical component of Thiazol-5-ylmethanamine, is significantly influenced by reaction conditions. The classic Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, serves as a foundational method. nih.govyoutube.com The efficiency and outcome of this and other related syntheses are highly dependent on parameters such as temperature, the choice of solvent, and the presence of catalysts.

Microwave irradiation has emerged as a powerful tool for accelerating thiazole synthesis, often leading to rapid reactions and high yields under solvent-free conditions. researchgate.netbepls.com For example, the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas achieved optimal yields of 95% when heated to 90°C for 30 minutes in methanol (B129727) under microwave conditions. researchgate.net In contrast, conventional heating methods may require longer reaction times and higher temperatures. bepls.com For instance, the synthesis of certain thiazole derivatives required refluxing in water for 20 hours in the absence of a catalyst. bepls.com

The choice of solvent and catalyst is also pivotal. Deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene (B1197577) glycol, are being explored as environmentally benign alternatives. mdpi.com In one study, the condensation of dithiooxamide (B146897) and an aromatic aldehyde to form a thiazolo[5,4-d]thiazole (B1587360) was optimized at 130°C in an L-proline:ethylene glycol (1:50) mixture. mdpi.com Catalysts like p-toluenesulfonic acid (PTSA) have been used in microwave-assisted syntheses to promote the formation of 2-aminothiazoles, with temperatures of 130°C favoring the thiazole product over its tautomeric thiazoline (B8809763) form. bepls.com More recently, iridium-catalyzed ylide insertion has been developed as a versatile method that tolerates a wide range of functional groups and avoids the harsh acidic byproducts of the traditional Hantzsch synthesis. nih.gov

Table 1: Influence of Reaction Conditions on Thiazole Synthesis

| Method | Temperature | Solvent | Catalyst/Promoter | Key Findings | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Hantzsch Synthesis | 90°C | Methanol | None | High yields (95%) in a short time (30 min). | researchgate.net |

| Conventional Heating (Catalyst-Free) | Reflux | Water | None | Longer reaction times (20 h) required. | bepls.com |

| Deep Eutectic Solvent (DES) Synthesis | 130°C | L-proline:Ethylene Glycol (1:50) | Sodium metabisulfite (B1197395) (oxidant) | Eco-friendly conditions with good yields (20-75%). | mdpi.com |

| Microwave-Assisted Synthesis | 130°C | 1,2-dichloroethane (DCE) | p-toluenesulfonic acid (PTSA) | Temperature influences product; 130°C favors thiazole over thiazoline. | bepls.com |

| Iridium-Catalyzed Ylide Insertion | Not specified | Not specified | Iridium complex | Tolerates a wide range of functional groups, avoiding harsh conditions. | nih.gov |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions of the Amine Group

The primary amine group in Thiazol-5-ylmethanamine is a key site for nucleophilic reactions. This functionality allows for the straightforward synthesis of a variety of derivatives through reactions like N-acylation. For instance, reacting 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of a base like triethylamine (B128534) in a dioxane medium yields N-acylated products. nih.gov This transformation is a common strategy for modifying the biological activity of thiazole-containing compounds. The amine group can also participate in intramolecular nucleophilic substitution, a reaction pathway noted in the broader chemistry of thiazoles. nih.gov

Acid-Base Reactions and Salt Formation

Thiazole itself is a weak base, with a pKa of 2.5 for its conjugate acid, making it significantly less basic than imidazole (B134444) (pKa = 7). wikipedia.org Protonation readily occurs at the nitrogen atom (N3). pharmaguideline.com The presence of the basic aminomethyl group in Thiazol-5-ylmethanamine provides a second site for protonation. Consequently, the compound readily forms salts with acids. The dihydrochloride salt form indicates that both the thiazole ring nitrogen and the primary amine group have been protonated. Alkylation of the thiazole nitrogen leads to the formation of a thiazolium cation, a stable species that plays a crucial role as a catalyst in reactions like the Stetter reaction and benzoin (B196080) condensation. wikipedia.org

Condensation Reactions to Form Imines and Other Derivatives

The primary amine of Thiazol-5-ylmethanamine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govpharmaguideline.com This reaction is a fundamental transformation in organic chemistry, often catalyzed by acid. nih.gov For example, 2-aminothiazole derivatives react with various aldehydes to furnish their corresponding Schiff bases. nih.gov Similarly, 2-methylthiazole (B1294427) and 2-aminothiazole can undergo condensation with aromatic aldehydes to generate new heterocyclic structures. pharmaguideline.com This reactivity allows for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

Electrophilic Reactions of Functionalized Thiazolines

While the parent compound is a thiazole, its reactivity is related to that of the broader thiazole and thiazoline families. The thiazole ring itself is generally resistant to electrophilic substitution but can undergo such reactions under specific conditions. ias.ac.in Theoretical calculations and experimental evidence show that electrophilic attack preferentially occurs at the C5 position of the thiazole ring, which is the most electron-rich carbon. pharmaguideline.comnumberanalytics.comchemicalbook.com If the C5 position is occupied, substitution may occur at C4. ias.ac.in Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide), nitration, and sulfonation, though the latter often requires harsh conditions like high temperatures. ias.ac.innumberanalytics.com

Thiazolines, the partially saturated analogues, also exhibit distinct reactivity. They possess both nucleophilic centers (nitrogen and sulfur) and an electrophilic center at the carbon of the C=N bond. rsc.org Functionalized thiazolines can be generated by treating a thiazoline with a base to form a carbanion, which can then react with various electrophiles. rsc.org This allows for the synthesis of derivatives like thiazoline phosphonates, which are valuable intermediates in organic synthesis. rsc.org

Derivatization Strategies and Analogue Design

Synthesis of Substituted Thiazol-5-ylmethanamine (B70399) Analogues

The synthesis of substituted thiazol-5-ylmethanamine analogues is primarily achieved through modifications of the thiazole (B1198619) ring and the aminomethyl side chain. A common and versatile method for constructing the thiazole ring itself is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. mdpi.combepls.comasianpubs.org By varying the starting materials, a wide range of substituents can be introduced at the 2- and 4-positions of the thiazole ring. For instance, using different thioamides allows for the introduction of various groups at the 2-position, while a diverse selection of α-haloketones enables substitution at the 4-position.

Another approach involves the synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids. This method proceeds through the activation of the carboxylic acid with thionyl chloride, followed by intramolecular cyclization. nih.gov This strategy offers a metal-free and scalable route to analogues with substituents at the 2- and 5-positions.

Furthermore, direct functionalization of a pre-formed thiazole ring can be employed. For example, bis(thiazol-5-yl)methane derivatives have been synthesized, which involves linking two thiazole rings through a methylene (B1212753) bridge. researchgate.net The synthesis of these compounds often starts from 4-phenyl-substituted N-(4-hydroxyphenyl)-N-carboxyalkylaminothiazoles. researchgate.net The general synthetic strategies for substituted thiazole derivatives are summarized in the table below.

Table 1: Synthetic Strategies for Substituted Thiazole Analogues

| Strategy | Description | Key Reactants | Position of Substitution |

| Hantzsch Thiazole Synthesis | Condensation reaction to form the thiazole ring. | α-haloketones, Thioamides | 2 and 4 |

| From α-Amino Acids | Intramolecular cyclization of N-substituted α-amino acids. | N-substituted α-amino acids, Thionyl chloride | 2 and 5 |

| Methylene Bridging | Linking of two thiazole rings. | 4-Phenyl-substituted N-(4-hydroxyphenyl)-N-carboxyalkylaminothiazoles | 5 (linking position) |

Scaffold Diversification and Heterocyclic Hybrids

Scaffold diversification aims to explore novel chemical space by fusing the thiazole ring with other heterocyclic systems or by creating linked multi-thiazole structures. This approach can lead to significant changes in the three-dimensional shape, electronic properties, and hydrogen bonding capabilities of the resulting molecules.

The synthesis of molecules containing multiple thiazole rings has been an area of active research. These multi-thiazole systems can be directly connected or linked through various spacers. For instance, bis-thiazole derivatives have been synthesized through the reaction of bis-thiosemicarbazones with hydrazonoyl chlorides. nih.gov In some cases, a one-pot synthesis approach can be employed, reacting a bis-thiosemicarbazone with two equivalents of an α-halocarbonyl compound. nih.gov The synthesis of directly connected thiazole-oxazole ring systems has also been reported, which are present in natural products like microcin (B1172335) B17. acs.orgnih.gov

Fusing the thiazole ring with other heterocycles is a common strategy to create rigid, bicyclic systems with distinct pharmacological profiles. The synthesis of imidazo[2,1-b]thiazoles often starts from 2-aminothiazole (B372263) derivatives. connectjournals.com One common method involves the reaction of a 2-aminothiazole with an α-haloketone. nih.govnih.gov A multi-step synthesis can begin with commercially available 2-aminothiazole. connectjournals.com The Groebke–Blackburn–Bienaymé reaction provides a one-pot synthesis route to imidazo[2,1-b]thiazoles using a 2-aminothiazole, an aldehyde, and an isocyanide. mdpi.com

Thiazolo[4,5-d]pyrimidine (B1250722) derivatives can be synthesized through the cyclization of suitably substituted aminothiazoles. d-nb.info For example, solid-phase synthesis has been employed to construct a library of thiazolo[4,5-d]pyrimidine derivatives. researchgate.net Another route involves the reaction of 4-amino-5-cyanothiazole derivatives with various reagents to build the pyrimidine (B1678525) ring.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in analogue design. openaccessjournals.com This approach can be used to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. In the context of thiazole-containing compounds, a common bioisosteric replacement is the substitution of a phenyl ring with a thiazole ring, or vice versa. cambridgemedchemconsulting.comnih.gov For example, the replacement of a phenyl group with a thiazole has been shown to in some cases eliminate hERG activity, a desirable feature in drug design. cambridgemedchemconsulting.com Other aromatic heterocycles, such as 1,2,4-oxadiazoles, have also been investigated as bioisosteres for the thiazole ring. researchgate.net

Simplification strategies aim to reduce the molecular complexity of a lead compound while retaining its key pharmacophoric features. This can lead to analogues that are easier to synthesize and may have improved physicochemical properties. This can involve removing non-essential functional groups or chiral centers.

Table 2: Scaffold Diversification and Bioisosteric Replacement Strategies

| Strategy | Description | Resulting Scaffold/Modification |

| Scaffold Hopping | Fusing the thiazole ring with other heterocycles. | Imidazo[2,1-b]thiazole, Thiazolo[4,5-d]pyrimidine |

| Multi-thiazole Systems | Incorporating multiple thiazole rings in a single molecule. | Di-, tri-, and tetrathiazole moieties |

| Bioisosteric Replacement | Replacing a functional group with a bioisostere. | e.g., Phenyl to Thiazole, Thiazole to 1,2,4-Oxadiazole |

Stereochemical Considerations in Analogue Synthesis

When a chiral center is present in a thiazol-5-ylmethanamine analogue, the stereochemistry can have a profound impact on its biological activity. Therefore, the stereoselective synthesis of enantiomerically pure compounds is of great importance. Stereoselective reductions of ketones are a common method for establishing a chiral center. For instance, the enantioselective reduction of an alkyl thiazole ketone can be achieved using a chiral reducing agent, yielding the corresponding chiral alcohol with high enantiomeric excess. researchgate.net The use of lithium and hydrated salts of transition metals has also been reported for the highly stereoselective reduction of ketones to the thermodynamically more stable alcohol. organic-chemistry.orgnih.gov

Another approach is the stereoselective synthesis of C-ketosides using thiazolylketol acetates as glycosyl donors. mdpi.comresearchgate.net This method allows for the formation of a new carbon-carbon bond at the anomeric center with a high degree of stereocontrol.

Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A wide variety of chiral auxiliaries derived from naturally occurring compounds like amino acids and terpenes are available. nih.gov Evans' oxazolidinones are a well-known class of chiral auxiliaries that are widely used in asymmetric aldol (B89426) reactions and alkylations. springerprofessional.de

The use of chiral building blocks, which are enantiomerically pure starting materials, is another important strategy in asymmetric synthesis. These building blocks can be derived from the chiral pool of naturally occurring molecules. tcichemicals.com For example, chiral amino acids can serve as precursors for the synthesis of optically active thiazole derivatives. The choice of chiral auxiliary or building block depends on the specific transformation and the desired stereochemical outcome.

Applications in Advanced Organic and Analytical Synthesis

Versatility as a Reagent in Complex Molecule Construction

The thiazole (B1198619) motif is a cornerstone in the synthesis of many biologically active and industrially important molecules. Thiazol-5-ylmethanamine (B70399) dihydrochloride (B599025), possessing a reactive aminomethyl group at the 5-position of the thiazole ring, serves as a versatile precursor for introducing this key heterocycle into larger, more complex structures. The primary amine functionality can readily participate in a variety of bond-forming reactions, including amidation, alkylation, and reductive amination, allowing for its incorporation into peptides, polymers, and other intricate molecular frameworks.

Role in the Synthesis of Heterocyclic Compounds

Thiazol-5-ylmethanamine dihydrochloride is a key starting material for the synthesis of a variety of other heterocyclic compounds, particularly those containing multiple thiazole rings or fused ring systems. The primary amine can act as a nucleophile in condensation reactions with various electrophilic partners to construct new heterocyclic rings.

For instance, reactions with α-haloketones can lead to the formation of substituted thiazoles, a reaction famously known as the Hantzsch thiazole synthesis. researchgate.net Furthermore, the amino group can be utilized in cyclization reactions to form fused heterocyclic systems. One notable example is the synthesis of thiazolo[5,4-d]thiazoles, which are of interest for their applications in organic electronics. mdpi.com The synthesis of di-, tri-, and tetrathiazole moieties can also be achieved using thiazole derivatives as foundational units. nih.gov

| Starting Material Precursor | Reaction Type | Resulting Heterocyclic System | Reference |

| Thiazole derivative | Condensation with α-haloketones | Substituted Thiazoles | researchgate.net |

| Thiazole derivative | Cyclization Reactions | Fused Heterocyclic Systems (e.g., Thiazolo[5,4-d]thiazoles) | mdpi.com |

| Thiazole derivative | Coupling Reactions | Di-, Tri-, and Tetrathiazoles | nih.gov |

Functionalization of Thiazoline (B8809763) Derivatives

Thiazoline rings are important structural motifs found in numerous natural products and pharmacologically active compounds. nih.gov this compound can be employed to functionalize pre-existing thiazoline scaffolds. The nucleophilic primary amine can react with electrophilic centers on a thiazoline ring, such as a carbonyl group or a suitable leaving group, to introduce the thiazol-5-ylmethyl moiety.

This functionalization can significantly alter the chemical and biological properties of the parent thiazoline molecule. The introduction of the thiazole ring can enhance biological activity, improve solubility, or provide a handle for further chemical modification. The versatility of the amino group allows for the formation of various linkages, including amides and amines, providing chemists with a tool to fine-tune the properties of thiazoline-containing compounds. nih.gov

Application as Precolumn Derivatizing Reagents in Analytical Separations (e.g., HPLC)

In analytical techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. researchgate.net Primary amines are known to react with aldehydes and ketones to form imines (Schiff bases), a reaction that can be utilized for pre-column derivatization in HPLC. nih.govnih.gov

This compound, with its primary amine group, has the potential to be used as a derivatizing reagent for the analysis of aldehydes and ketones. The reaction would introduce the thiazole ring into the analyte molecule. The thiazole ring possesses UV-absorbing properties, which would allow for the detection of the derivatized analyte using a standard UV detector in an HPLC system. This approach could offer a sensitive and selective method for the quantification of carbonyl compounds in various matrices.

Potential Derivatization Reaction for HPLC Analysis

| Analyte Functional Group | Derivatizing Reagent | Reaction Product | Detection Method |

|---|

Precursors for Specialized Organic Molecules

The thiazole nucleus is a common feature in a wide range of specialized organic molecules, including pharmaceuticals, agrochemicals, and materials with unique electronic properties. mdpi.combepls.com this compound serves as a valuable precursor for the synthesis of these specialized molecules.

Its bifunctional nature, containing both a nucleophilic amine and an aromatic thiazole ring, allows for its incorporation into a diverse array of target structures. For example, it can be used in the synthesis of novel thiazole-containing ligands for metal catalysis or as a building block for the construction of bioactive compounds. The ability to modify both the amine and the thiazole ring provides a high degree of synthetic flexibility, enabling the creation of molecules with tailored properties for specific applications. Research has shown that thiazole derivatives can be precursors to compounds with potential cytotoxic antitumor activity. researchgate.net

Mechanistic and Kinetic Investigations

Reaction Mechanism Elucidation for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring, the central structural motif of Thiazol-5-ylmethanamine (B70399), is most commonly elucidated through the Hantzsch thiazole synthesis. chemhelpasap.comresearchgate.netsynarchive.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comsynarchive.com The reaction proceeds through a well-established multi-step pathway.

The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, forming an intermediate. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline (B8809763) intermediate leads to the formation of the stable, aromatic thiazole ring. chemhelpasap.comnih.gov The aromaticity of the final product serves as a significant driving force for the reaction. youtube.com

A relevant synthetic pathway for a precursor to the title compound, 2-chloro-5-(chloromethyl)thiazole, involves the reaction of a 2-halogenated allyl isothiocyanate with a chlorinating agent. The proposed mechanism proceeds through the formation of a sulfenyl chloride derivative, which then undergoes cyclization to a 2-thiazoline derivative. This intermediate subsequently eliminates a hydrogen halide to yield the final thiazole product. googleapis.com

Mechanistic Pathways of Derivatization Reactions

Derivatization of the thiazole core, particularly at the 5-position side chain, is crucial for synthesizing analogues. A key intermediate, 2-chloro-5-(chloromethyl)thiazole, serves as a versatile precursor. googleapis.com The chloromethyl group at the C5 position is susceptible to nucleophilic substitution reactions.

For instance, the synthesis of 5-(aminomethyl)-2-chlorothiazole can be achieved by reacting 2-chloro-5-(chloromethyl)thiazole with nucleophiles like liquid ammonia (B1221849) or hexamethylenetetramine. googleapis.com This reaction follows a standard nucleophilic substitution pathway where the amine acts as the nucleophile, displacing the chloride leaving group from the methylene (B1212753) carbon. This derivatization is a key step in introducing the methanamine functional group found in the title compound.

Further derivatization can occur on the thiazole ring itself. The electron distribution in the ring dictates its reactivity. The C2 position is the most electron-deficient and thus prone to nucleophilic attack, while the C5 position is a primary site for electrophilic substitution. wikipedia.orgias.ac.in

Time-Dependent Reaction Studies and Kinetics

Kinetic studies provide quantitative insight into the factors influencing the rate of thiazole formation and derivatization. The Hantzsch synthesis, while generally high-yielding, is sensitive to the electronic properties of the reactants. chemhelpasap.comnih.gov

A Hammett plot analysis of the Hantzsch reaction, using various para-substituted 2-bromoacetophenones, demonstrates a linear free-energy relationship. acs.org The study revealed a positive slope (ρ = 1.76), indicating that electron-withdrawing groups on the acetophenone (B1666503) slow down the rate of formation of the thiazoline intermediate. acs.org This suggests that the reaction is sensitive to the buildup of positive charge in the transition state. acs.orgcambridge.org

| Para-Substituent (R) | Hammett Constant (σp) | log[(RR/βR)/(RH/βH)] |

|---|---|---|

| OCH3 | -0.27 | -0.490 |

| CH3 | -0.17 | -0.268 |

| H | 0.00 | 0.000 |

| F | 0.06 | 0.0934 |

| Cl | 0.23 | 0.212 |

| OCF3 | 0.35 | 0.592 |

| CF3 | 0.54 | 0.933 |

| CN | 0.66 | 1.069 |

Kinetic studies on the electrophilic substitution of thiazole derivatives, such as iodination, also provide valuable rate data. The rate of iodination is faster for methyl-substituted thiazoles compared to the unsubstituted parent ring, with 4-methylthiazole (B1212942) reacting faster than 2-methylthiazole (B1294427). researchgate.net This highlights the influence of electron-donating substituents on the reaction rate.

Electron-Withdrawing Properties of the Thiazole Core

The thiazole ring exhibits distinct electronic properties due to the presence of two different heteroatoms, nitrogen and sulfur. The imine (C=N) group, in particular, imparts an electron-withdrawing character to the heterocyclic system. science.gov This property influences the electron density distribution around the ring and the reactivity of its constituent atoms.

Computational studies, such as those calculating pi-electron density, provide a quantitative measure of this effect. The calculated pi-electron density is highest at the C5 position, making it the most favorable site for electrophilic attack. Conversely, the C2 position has the lowest electron density, rendering it susceptible to deprotonation and nucleophilic attack. wikipedia.orgresearchgate.net

| Atom | Calculated Partial Charge (e) |

|---|---|

| N3 | -0.35 |

| S1 | -0.15 |

| C2 | +0.25 |

| C4 | +0.10 |

| C5 | -0.20 |

Note: The partial charge values are representative and can vary depending on the calculation method.

The electron-withdrawing nature of the thiazole core deactivates the ring towards electrophilic substitution compared to more electron-rich heterocycles like pyrrole (B145914) or furan. ias.ac.in However, the precise reactivity is also influenced by the nature of any substituents already present on the ring. ias.ac.inscience.gov Electron-donating groups can counteract the ring's inherent electron deficiency and facilitate electrophilic attack, typically at the C5 position. ias.ac.in

Advanced Spectroscopic and Structural Elucidation

Comprehensive Structural Analysis Techniques

A multi-technique approach is essential for an unambiguous elucidation of the molecule's structure. Each method offers complementary information, culminating in a comprehensive structural profile.

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for Thiazol-5-ylmethanamine (B70399) dihydrochloride (B599025) is not publicly available, analysis of related thiazole (B1198619) derivatives demonstrates the utility of this technique. mdpi.comnih.govresearchgate.net Should suitable crystals be grown, this method would provide definitive information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

For example, X-ray studies on various substituted thiazole compounds have successfully determined their crystal systems (e.g., monoclinic, triclinic), space groups (e.g., P2₁/n), and unit cell parameters. mdpi.com Such an analysis would confirm the protonation sites—expected to be the thiazole ring nitrogen and the primary amine—and reveal the network of intermolecular interactions, such as hydrogen bonding involving the chloride counter-ions and the ammonium (B1175870) groups.

Table 1: Representative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction for a Thiazole Derivative. This table is illustrative of the data that would be obtained for Thiazol-5-ylmethanamine dihydrochloride.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal family to which the unit cell belongs. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/n |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.87, b = 15.97, c = 11.98 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 100.28, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1481.4 |

| Z | The number of molecules per unit cell. | 4 |

NMR spectroscopy is fundamental for determining the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The two protons on the thiazole ring (H-2 and H-4) would appear as singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm). chemicalbook.com The methylene (B1212753) protons (-CH₂-) adjacent to the amine would likely appear as a singlet around δ 4.0-4.5 ppm, shifted downfield due to the adjacent protonated amino group and the thiazole ring. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift would be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show four signals corresponding to the four carbon atoms in the molecule. The thiazole ring carbons (C-2, C-4, C-5) are expected to resonate in the δ 110-170 ppm range. jocpr.com The methylene carbon (-CH₂) would appear further upfield.

¹⁵N NMR: While less common, ¹⁵N NMR could provide direct evidence for the protonation sites. Two signals would be expected, one for the ring nitrogen and one for the exocyclic aminomethyl nitrogen, with chemical shifts indicative of their protonated, sp² and sp³ hybridized states, respectively.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon signals, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Values are estimated based on data from thiazole and related derivatives. chemicalbook.comjocpr.com

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2 | ¹H | ~8.9 - 9.1 | Singlet/Doublet |

| H-4 | ¹H | ~7.8 - 8.0 | Singlet/Doublet |

| -CH₂- | ¹H | ~4.0 - 4.5 | Singlet |

| -NH₃⁺ | ¹H | Variable (Broad) | Singlet |

| C-2 | ¹³C | ~150 - 155 | - |

| C-4 | ¹³C | ~140 - 145 | - |

| C-5 | ¹³C | ~125 - 130 | - |

| -CH₂- | ¹³C | ~40 - 45 | - |

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by absorptions corresponding to the thiazole ring and the protonated aminomethyl group.

Key expected vibrational bands include:

N-H Stretching: A broad, strong absorption in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt (-NH₃⁺).

C-H Stretching: Aromatic C-H stretching from the thiazole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. tsijournals.com

C=N and C=C Stretching: These vibrations from the thiazole ring typically occur in the 1400-1650 cm⁻¹ region. nih.gov

N-H Bending: The scissoring vibration of the -NH₃⁺ group is expected around 1500-1600 cm⁻¹.

C-S Stretching: The C-S bond vibration within the thiazole ring is generally weaker and found in the 600-800 cm⁻¹ range. tsijournals.com

Table 3: Predicted FTIR Absorption Bands for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | Stretching | Aromatic C-H (Thiazole) |

| 2800-3200 (Broad) | Stretching | N-H (in -NH₃⁺) |

| ~2950 | Stretching | Aliphatic C-H (-CH₂-) |

| 1550-1650 | Stretching | C=N (Thiazole) |

| 1500-1600 | Bending | N-H (in -NH₃⁺) |

| 1400-1500 | Stretching | C=C (Thiazole) |

| 600-800 | Stretching | C-S (Thiazole) |

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

MS: For Thiazol-5-ylmethanamine (free base, C₄H₆N₂S), the nominal molecular weight is 114 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would be detected as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 115.

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the ion, allowing for the determination of its elemental formula. The calculated exact mass for [C₄H₇N₂S]⁺ is 115.0324.

Fragmentation Analysis: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Thiazoles are known to fragment in specific ways. rsc.org Common fragmentation pathways for the [M+H]⁺ ion of Thiazol-5-ylmethanamine could include the loss of ammonia (B1221849) (NH₃) from the side chain to yield an ion at m/z 98, or cleavage of the C5-CH₂ bond. Ring opening of the thiazole moiety is another possible fragmentation route under higher energy conditions. researchgate.netsapub.org

UV-Vis spectroscopy measures the electronic transitions within a molecule. The thiazole ring acts as a chromophore, absorbing UV radiation. The spectrum is expected to show absorption maxima (λmax) characteristic of π→π* transitions within the aromatic heterocyclic system. libretexts.org For the parent thiazole, absorption is typically observed in the 230-240 nm range. nist.gov The presence of the aminomethyl substituent may cause a slight shift in the absorption maximum. Studies on related thiazole chromophores show λmax values that can be influenced by substitution and solvent polarity. pku.edu.cnmdpi.com

Table 4: Predicted UV-Vis Absorption Data for this compound.

| Parameter | Predicted Value | Associated Electronic Transition |

|---|---|---|

| λmax | ~230 - 250 nm | π→π* |

Conformational Analysis and Tautomerism Studies

Beyond static structure, understanding the dynamic properties of the molecule, such as its preferred shapes and potential isomeric forms, is crucial.

Conformational Analysis: The primary conformational flexibility in Thiazol-5-ylmethanamine arises from the rotation about the single bond connecting the methylene group to the C5 position of the thiazole ring. Computational methods, such as Density Functional Theory (DFT), are often employed to study such conformational preferences. nih.govdergipark.org.tr These studies can determine the rotational energy barrier and identify the lowest energy conformers. It is likely that the preferred conformation would minimize steric hindrance between the -CH₂NH₃⁺ group and the adjacent C4-H bond and the sulfur atom of the ring. The formation of the thiazole ring itself significantly reduces the flexibility of the molecular backbone compared to an open-chain precursor. researchgate.net

Tautomerism Studies: Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While some substituted thiazoles, particularly those with hydroxyl or thiol groups, can exhibit significant keto-enol or thione-thiol tautomerism, this is not expected for Thiazol-5-ylmethanamine. science.govmdpi.com The core structure is stable in its aromatic form. However, the concept of protonation sites is relevant. As a dihydrochloride salt, two basic centers are protonated. Based on the pKa values of the thiazole nitrogen and a primary amine, both the ring nitrogen and the exocyclic amino group will be protonated to form a dicationic species in the presence of two equivalents of HCl. researchgate.net Metal coordination has been shown to induce tautomerization in thiazole to form a carbene, but this is not relevant under typical physiological or analytical conditions. nih.gov

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

A complete understanding of the three-dimensional arrangement of molecules in the solid state is fundamental to comprehending the physical and chemical properties of a compound. For this compound, this would involve a detailed analysis of its crystal packing, stabilized by a network of intermolecular forces.

Hydrogen Bonding:

In the crystalline form of this compound, a complex network of hydrogen bonds is anticipated. The primary hydrogen bond donors would be the ammonium group (-NH3+) of the methanamine side chain and potentially the C-H groups of the thiazole ring. The chloride ions (Cl-) would serve as the principal hydrogen bond acceptors. Additionally, the nitrogen and sulfur atoms of the thiazole ring could also act as weaker hydrogen bond acceptors.

Intramolecular Interactions:

Intramolecular interactions in this compound would likely be less significant than the strong intermolecular hydrogen bonds. However, the conformation of the methanamine side chain relative to the thiazole ring would be influenced by steric and electronic factors. Potential weak intramolecular interactions, such as C-H···N or C-H···S, could play a role in stabilizing a particular conformation.

Data Tables:

Without experimental crystallographic data, it is not possible to generate a data table of intermolecular and intramolecular interactions with specific geometric parameters. A representative table that would be generated from such data is presented below to illustrate the type of information that would be included.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H1···Cl1 | [value] | [value] | [value] | [value] |

| N-H2···Cl2 | [value] | [value] | [value] | [value] |

| C-H3···Cl1 | [value] | [value] | [value] | [value] |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. For thiazole (B1198619) derivatives, these methods have been extensively applied to explore their potential as therapeutic agents by examining their interactions with various biological targets.

Docking studies on thiazole derivatives have revealed strong binding affinities with key microbial enzymes, suggesting their potential as antimicrobial agents. ijirt.org These simulations help identify crucial structural features and functional groups that enhance binding affinity and specificity to target enzymes. ijirt.org For instance, molecular docking has been used to evaluate the putative antibacterial activity of thiazoline (B8809763) derivatives against targets like Penicillin-Binding Protein 4 (PBP4) from E. coli and S. aureus. nih.gov

In the context of anticancer research, docking studies have been instrumental. Thiazole derivatives have been docked into the active sites of targets such as tubulin, epidermal growth factor receptor (EGFR), and the anti-apoptotic protein Bcl-2. nih.govmdpi.comresearchgate.net These studies elucidate the binding modes and key interactions, such as hydrogen bonds and π-π stacking, that are responsible for the observed biological activity. plos.orgnih.gov For example, simulations have shown that certain thiazole-based hydrazones form stable complexes within the EGFR binding site, supporting their potential as targeted cancer therapies. nih.gov Similarly, the binding interactions of thiazole derivatives with the aromatase enzyme and vesicular endothelial growth factor receptor-2 (VEGFR-2) have been explored to understand their anticancer mechanisms. mdpi.com

The versatility of the thiazole scaffold allows it to be incorporated into various molecular designs targeting a wide range of proteins. Docking simulations have been performed for thiazole-coumarin and thiazole-triazole conjugates against SARS-CoV-2 targets like the main protease (Mpro) and ACE2 receptor, identifying potential dual inhibitors. researchgate.net Other studies have focused on targets like the LasR protein in Pseudomonas aeruginosa to identify quorum sensing inhibitors and cholinesterases for potential Alzheimer's disease treatment. plos.orgacs.org

| Target Protein | Thiazole Derivative Class | Key Findings | Reference |

| Bacterial & Fungal Enzymes | General Thiazole Derivatives | Showed strong binding affinities, suggesting efficacy as antimicrobial agents. | ijirt.org |

| Penicillin-Binding Protein 4 (PBP4) | Dihydrothiazole Derivatives | Demonstrated binding energies comparable to reference drugs like Cephalotin. | nih.gov |

| Tubulin | 2,4-disubstituted Thiazoles | Identified compounds with excellent binding modes, inhibiting tubulin polymerization. | nih.govacs.orgresearchgate.net |

| EGFR | Thiazole-based Hydrazones | Predicted stable binding, suggesting candidates for EGFR-targeted therapies. | nih.gov |

| Bcl-2 | Skeletally Diverse Thiazoles | Exhibited appreciable interactions, suggesting inhibition of anti-apoptotic proteins. | researchgate.net |

| SARS-CoV-2 Mpro & ACE2 | Thiazole-Coumarin Conjugates | Found excellent interaction with the active sites, suggesting potential as dual inhibitors. | researchgate.net |

| LasR of P. aeruginosa | Novel Thiazole Library | Identified potential quorum sensing inhibitors through structure-based virtual screening. | plos.orgnih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a deeper understanding of the stability of ligand-protein complexes and the nature of their interactions. MD simulations serve as a validation for docking results and offer insights into the conformational changes that occur upon ligand binding. plos.orgnih.gov

For thiazole-based compounds, MD simulations have been used to confirm the stability of their binding poses within the active sites of target proteins. nih.govresearchgate.net For example, after docking thiazole-based hydrazones into the EGFR binding site, MD simulations were performed to assess the stability and conformational behavior of the compounds, confirming the stability and energy profiles of the ligand-protein hybrids. nih.gov Similarly, MD simulations of thiazole-coumarin conjugates with SARS-CoV-2 targets further confirmed the stability of the docked complexes. researchgate.net

These simulations analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time to ensure the ligand remains stably bound in the active site. researchgate.net The results from MD studies provide a more realistic representation of the molecular interactions in a dynamic physiological environment, complementing the static picture provided by molecular docking. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are crucial for their function.

For thiazole derivatives, 2D-QSAR modeling has been used to predict biological activity against targets like the Pin1 enzyme. researchgate.net In these studies, various molecular descriptors (topological, electronic, geometric, and physicochemical) are calculated for a series of compounds and correlated with their measured activity (e.g., pIC50). researchgate.net Statistical methods like multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are used to build the predictive models. A successful QSAR model can identify key descriptors, such as molar refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO), that influence the biological activity.

Structure-based 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been performed on thiazole derivatives. nih.gov These analyses use the 3D alignment of molecules, often derived from docking poses, to create contour maps that visualize regions where steric, electrostatic, or other fields are favorable or unfavorable for activity. nih.gov Such studies on thiazoles as 5-HT3 receptor antagonists have provided insights that are helpful for the discovery of new potent and selective antagonists. nih.gov

| QSAR Study Type | Target | Key Findings/Model Performance | Reference |

| 2D-QSAR | Pin1 Inhibitors | Developed models using MLR, PLS, and ANN. The ANN model showed the best performance (R² = 0.98). | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | 5-HT3 Receptor Antagonists | Built models with good cross-validated r² values (0.785 for CoMFA, 0.744 for CoMSIA) and predictive r² values. | nih.gov |

| QSAR | c-Met Receptor Tyrosine Kinase | Developed MLR, MNLR, and ANN models with high correlation coefficients (R² up to 0.92). | nih.gov |

| QSAR | EGFR Inhibitors | Revealed the goodness of the developed models for predicting the activity of new thiazol-benzimidazoles. | nih.gov |

First-Principles Molecular Dynamics Simulations

First-principles molecular dynamics (FPMD), also known as ab initio molecular dynamics, is a powerful simulation method where the forces acting on the atoms are calculated directly from quantum mechanics (typically using density functional theory, DFT) during the simulation. acs.orgresearchgate.net This approach avoids the need for pre-parameterized force fields used in classical MD, allowing for the simulation of systems where bond breaking and formation occur, or where electronic polarization is critical. acs.org

While specific FPMD studies on "Thiazol-5-ylmethanamine dihydrochloride" are not widely documented, the methodology is applicable to organic and molten salt systems. nih.govrsc.org Such simulations could be used to study the detailed dynamics of the molecule in solution, investigate proton transfer events, or analyze its behavior in complex chemical environments with high accuracy. acs.org FPMD is a computationally intensive method but provides a fundamental understanding of molecular behavior based on the principles of quantum mechanics. nih.gov

Computational Analysis of Reaction Mechanisms

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. Methods like Density Functional Theory (DFT) can be used to calculate the structures and energies of reactants, intermediates, transition states, and products. This allows for the mapping of reaction pathways and the understanding of factors that control reaction outcomes.

For thiazole derivatives, computational analysis can be applied to understand their synthesis, such as the widely used Hantzsch thiazole synthesis. nih.gov DFT calculations can clarify the stereoselectivity of reactions and explain the formation of unexpected products. nih.gov For example, computational studies have been used to analyze the charge population on atoms within the thiazole ring, providing insight into its reactivity. nih.gov These theoretical calculations support experimental findings and can guide the optimization of reaction conditions to improve yields and selectivity. researchgate.net

Prediction of Binding Affinity and Selectivity

A primary goal of computational chemistry in drug discovery is the accurate prediction of a ligand's binding affinity and its selectivity for a specific target over others. Docking scores from molecular docking simulations provide an initial estimate of binding affinity. ijirt.orgmdpi.com More rigorous methods, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, are often performed on MD simulation trajectories to refine these predictions. nih.gov

For thiazole derivatives, computational approaches have been used to predict binding energies and screen virtual libraries to identify compounds with high potential affinity. researchgate.net For instance, docking studies of thiazole-based compounds against various cancer targets have calculated binding energies (in kcal/mol) to rank potential inhibitors. mdpi.commdpi.com By comparing the predicted binding affinities of a compound for its intended target versus other related proteins (anti-targets), its selectivity can be computationally assessed. This in silico screening helps prioritize which compounds should be synthesized and tested experimentally, saving time and resources. acs.org

Role in Medicinal Chemistry Research and Target Identification

Thiazole (B1198619) Scaffolds in Drug Discovery and Development

The thiazole ring is a versatile and valuable scaffold in drug discovery, present in a wide array of natural products and synthetic molecules with significant therapeutic applications. nih.goveurekaselect.com Its aromatic nature and the presence of heteroatoms allow for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. nih.govacs.org Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. nih.govnih.gov

This structural motif is a key component of several clinically approved drugs, such as the antiretroviral ritonavir, the anticancer agent tiazofurin, and the antibiotic penicillin. eurekaselect.com The ability of the thiazole scaffold to serve as a bioisostere for other aromatic systems and its capacity to engage in various non-covalent interactions with biological macromolecules contribute to its prevalence in drug design. sciencecentral.in Researchers continue to explore the potential of thiazole derivatives to identify new lead compounds and optimize existing drug candidates for a multitude of therapeutic targets. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For thiazole-based compounds, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic profiles. By systematically modifying the substituents on the thiazole ring, researchers can elucidate the key structural features required for interaction with a specific biological target. nih.govmdpi.comijper.org

For instance, in the development of anticancer agents, SAR studies on thiazole derivatives have shown that the nature and position of substituents can significantly impact cytotoxicity and selectivity for cancer cell lines. ijper.org The introduction of different functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for effective drug-receptor interactions. acs.orgptfarm.pl These studies often reveal that specific substitutions, such as hydroxyl or methoxy (B1213986) groups on appended phenyl rings, can enhance activity, while others, like halogens, may have varied effects depending on their position. ijper.org The systematic exploration of the chemical space around the thiazole scaffold is a key strategy for the development of optimized and targeted therapies. mdpi.com

Enzyme Inhibition Studies and Mechanism of Action

Thiazole derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. The thiazole scaffold can act as a core structure to which different functional groups are attached to achieve specific and potent enzyme inhibition. Understanding the mechanism of action of these inhibitors is crucial for their development as therapeutic agents.

The lysyl oxidase (LOX) family of enzymes plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix, and their upregulation is associated with tumor progression and metastasis. acs.orgnih.gov A series of 2-aminomethylene-5-sulfonylthiazole derivatives have been identified as potent, irreversible inhibitors of both LOX and LOXL2. acs.orgnih.gov Structure-activity relationship studies revealed that modifications to the aminomethylene and sulfonyl substituents on the thiazole core significantly impact inhibitory potency. acs.org The incorporation of the thiazole core was found to improve potency towards LOXL2 inhibition. nih.gov These inhibitors have demonstrated significant efficacy in delaying tumor growth in preclinical models, highlighting the therapeutic potential of targeting the LOX family with thiazole-based compounds. acs.orgnih.gov

| Compound Class | Target Enzyme(s) | Inhibition Mode | Key Structural Feature | Reference |

| 2-Aminomethylene-5-sulfonylthiazoles | LOX, LOXL2 | Irreversible | Thiazole core | acs.orgnih.gov |

Vanin-1 is an enzyme involved in regulating oxidative stress and inflammation, making it a promising target for inflammatory bowel disease (IBD). nih.govacs.org A novel class of thiazole carboxamide derivatives has been discovered as potent inhibitors of Vanin-1. nih.govacs.org By employing a scaffold hopping approach from a known pyrimidine (B1678525) carboxamide inhibitor, researchers developed thiazole-based compounds with excellent in vitro enzyme inhibitory activity. acs.org The lead compound from this series demonstrated potent inhibition of Vanin-1 at the protein, cellular, and tissue levels and exhibited significant anti-inflammatory and antioxidant effects in a mouse model of colitis. nih.govdigitellinc.com

| Compound Class | Target Enzyme | Therapeutic Area | Key Structural Feature | Reference |

| Thiazole carboxamides | Vanin-1 | Inflammatory Bowel Disease | Thiazole carboxamide scaffold | nih.govacs.org |

Glutathione S-transferase omega 1 (GSTO1-1) is an enzyme implicated in cancer drug resistance through its role in the detoxification of chemotherapeutic agents. nih.gov While not exclusively focused on thiazole derivatives, research into GSTO1-1 inhibitors has identified compounds that irreversibly inactivate the enzyme by acylating its active site cysteine. nih.gov The development of selective GSTO1-1 inhibitors is crucial for understanding its role in cancer and overcoming chemoresistance. nih.govmdpi.com Studies have shown that inhibition of GSTO1-1 can sensitize cancer cells to the cytotoxic effects of drugs like cisplatin. nih.gov The principles of targeting a catalytic cysteine with reactive electrophiles could be applied to the design of thiazole-based inhibitors.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. acs.orgacs.orgnih.gov A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been developed as highly potent and selective inhibitors of CDK4 and 6. acs.orgacs.org SAR studies of this scaffold revealed that specific substitutions on the pyridine (B92270) and thiazole rings are crucial for achieving high potency and selectivity over other CDKs. acs.org The 2-amino-thiazole moiety was shown to be important for establishing a key hydrogen bond with a conserved aspartate residue in the ATP-binding pocket of CDK6. mdpi.com An optimized compound from this series demonstrated oral bioavailability and marked tumor growth inhibition in a mouse xenograft model. acs.org

| Compound Series | Target Enzymes | Key SAR Finding | Mechanism of Action | Reference |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4, CDK6 | Monosubstitution of a cyclopentyl group on the amino site of the thiazole ring afforded optimal potency and selectivity. | ATP-competitive inhibition | acs.orgmdpi.com |

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibition

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) has emerged as a significant target in cancer therapy due to its overexpression in various malignancies. nih.gov In the pursuit of novel ROR1 inhibitors, drug discovery campaigns have utilized structure-based virtual screening and subsequent chemical synthesis. nih.gov One such effort led to the identification of a potent inhibitor, compound 19h , which binds to ROR1 with a high affinity (K_D value of 0.10 μM). nih.gov This compound demonstrated significant antitumor activity in lung and breast cancer cell lines, with IC50 values ranging from 0.36 to 1.37 μM. nih.gov Mechanistic studies revealed that this inhibitor induces apoptosis in tumor cells and effectively suppressed tumor growth in animal models without notable toxicity. nih.gov

Receptor Binding and Interaction Analysis

Understanding how thiazole-based compounds interact with their biological targets is crucial for rational drug design. Molecular docking is a key computational tool used to predict and analyze these interactions. For instance, in the development of anticancer agents, molecular docking studies have been performed on thiazole derivatives with key protein targets like aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). researchgate.net

One study revealed that a particularly active thiazole derivative, compound 4c , exhibited favorable docking scores and a strong binding affinity within the active sites of these proteins. researchgate.net The analysis showed hydrogen bonding interactions with key amino acid residues, such as ARG 435 and TRP 141 in the aromatase enzyme's active site. researchgate.net Similarly, in the design of inhibitors for the human lactate (B86563) dehydrogenase A (hLDHA) enzyme, molecular docking demonstrated that designed thiazole molecules could strongly interact with residues like Ala 29, Val 30, and Arg 98. acs.org

In antimicrobial research, molecular docking has been used to investigate the binding of thiazole derivatives to the LasR protein in Pseudomonas aeruginosa. These studies showed that the compounds fit well within the active region of the receptor, establishing hydrogen bonds and π-π interactions with the target protein. nih.gov The interaction of potent anti-Candida thiazole derivatives with bovine serum albumin has also been studied using fluorescence spectroscopy, indicating that these molecules can efficiently bind to carrier proteins, which is important for their distribution to target sites in vivo. nih.gov

Design Strategies (e.g., Structure-Based Design, Fragment-Based Drug Design, Bioisosterism)

The development of thiazole-based therapeutic agents employs several modern drug design strategies.

Structure-Based Design: This approach relies on the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. For example, in the creation of inhibitors for the human lactate dehydrogenase A (hLDHA) enzyme, a structure-based in silico approach was used to design a novel series of molecules based on a central thiazole scaffold. acs.org This design considered specific pharmacophore requirements, such as a carboxylate group and aromatic rings, to ensure interaction with the enzyme's active site. acs.org Similarly, the discovery of novel ROR1 inhibitors began with structure-based virtual screening to identify initial hit compounds, which were then chemically optimized. nih.gov

Fragment-Based Drug Design (FBDD): FBDD is a technique where small molecular fragments are screened for binding to a biological target. Thiazoles are recognized as useful and attractive building blocks in FBDD campaigns. acs.orgnih.gov They have appeared as hits in multiple fragment screening efforts, such as in the identification of inhibitors for the bromodomain of ATAD2. acs.orgnih.gov However, because some thiazole derivatives, like 2-aminothiazoles, can be "frequent hitters" (compounds that appear active in many assays through non-specific mechanisms), careful validation is necessary. acs.orgnih.gov Researchers have developed profiling workflows that include a cascade of biochemical assays to distinguish true hits from those with non-specific modes of inhibition. nih.govresearchgate.net

Bioisosterism: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. The thiazole ring has been successfully used as a bioisostere. In one notable example, a thiazole moiety was used as a bioisostere for a carbonyl group, leading to the development of a novel class of potent and selective 5-HT3 receptor antagonists. nih.gov Heterocycles are frequently used as isosteres in drug design to address issues related to metabolism, toxicity, or physicochemical properties like solubility and lipophilicity. nih.gov

Identification of Molecular Targets and Pathways

The therapeutic potential of thiazole-containing compounds is linked to their ability to interact with a wide array of molecular targets and influence various biological pathways. nih.gov

In anticancer research , thiazole derivatives have been developed to inhibit several key targets: nih.gov

Enzyme-linked receptors: This includes targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. mdpi.commdpi.com

Kinases: Thiazoles form the core of drugs like Dasatinib and have been designed as inhibitors of targets such as EGFR, BRAF^V600E^, and PI3Ks. researchgate.netnih.gov

Cell cycle proteins: Some derivatives act as microtubular inhibitors, disrupting cell division. nih.govnih.gov

Apoptosis-related proteins: Compounds have been shown to target proteins like Bcl-2 and induce apoptosis in cancer cells. researchgate.net One study showed a thiazole derivative induced cell cycle arrest at the G1/S and G2/M phases and increased apoptosis by activating p53. mdpi.com

In antimicrobial research , a primary target is DNA gyrase, an enzyme essential for bacterial DNA replication. jchemrev.com Molecular docking simulations have been used to investigate the inhibitory potential of thiazole derivatives against this enzyme. jchemrev.com Another identified target in bacteria is the LasR protein, a transcriptional factor involved in the quorum-sensing mechanism of P. aeruginosa, which controls the expression of virulence factors. nih.govplos.org

In neurodegenerative disease research , thiazole-based compounds have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. These inhibitors are designed to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov

General Pharmacological Potential

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. sciencecentral.inresearchgate.net Its derivatives have demonstrated a vast spectrum of pharmacological activities, making them valuable for developing treatments for numerous diseases. nih.govnih.gov The core thiazole ring is a versatile building block that allows for the synthesis of large libraries of compounds for lead generation and optimization. nih.gov

The biological activities attributed to thiazole-containing molecules include antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govkuey.net This broad potential is a result of the thiazole ring's ability to interact with diverse biological targets, including enzymes and cellular receptors. nih.gov The lipophilic character of many substituted thiazoles can also facilitate their transport across biological membranes, enhancing their potential as therapeutic agents. acs.org

Antimicrobial Properties

Thiazole derivatives exhibit significant activity against a wide range of microorganisms, including bacteria and fungi. nih.gov The thiazole nucleus is a core component of penicillin, one of the earliest and most important classes of antibiotics. sysrevpharm.org

Antibacterial Activity: Research has demonstrated that thiazole compounds are effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, certain 2,5-disubstituted thiazole derivatives have shown potent activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.7–2.8 μg/mL. nih.gov Other studies have identified benzo[d]thiazole derivatives with significant activity against MRSA and Escherichia coli at MICs of 50–75 μg/mL. nih.gov The presence of electron-withdrawing groups on the thiazole ring has been reported to enhance antibacterial activity. biointerfaceresearch.com

Antifungal Activity: Thiazole derivatives have also proven effective against various fungal pathogens, particularly Candida species. jchemrev.com In one study, novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed promising inhibitory activity against Candida albicans, with MIC values (as low as 3.9 μg/mL) that were substantially lower than the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov Other research has found that certain thiazole compounds exhibit antifungal activity comparable to ketoconazole (B1673606) against various Candida strains. sysrevpharm.orgjchemrev.com

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,5-disubstituted thiazole | MRSA, VISA, VRSA | 0.7–2.8 μg/mL | nih.gov |

| Benzo[d]thiazole derivatives | MRSA, E. coli | 50–75 μg/mL | nih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole | Candida albicans | 3.9 μg/mL | nih.gov |

| Thiazole-based Schiff base | E. coli, S. aureus | Comparable to Amoxicillin | jchemrev.com |

Anticancer Research

The thiazole scaffold is a cornerstone in the development of anticancer agents and is present in several clinically used drugs, including Dasatinib and Dabrafenib. nih.govnih.gov Thiazole derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action. mdpi.comresearchgate.net

Numerous studies have highlighted the efficacy of novel thiazole compounds. For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was synthesized, with one derivative (4c ) showing potent inhibitory activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 μM and 7.26 μM, respectively. researchgate.netmdpi.com This compound also demonstrated potent inhibition of VEGFR-2 with an IC50 of 0.15 μM. researchgate.netmdpi.com

Another study focused on thiazole-based small molecules designed to inhibit human lactate dehydrogenase A (hLDHA), an enzyme overexpressed in many cancers. acs.org Two compounds from this series, 8j and 8m , exhibited notable anticancer activity against HepG2 cells with IC50 values of 7.90 μM and 5.15 μM, respectively, without showing significant toxicity to normal human embryonic kidney cells. acs.org

Anti-inflammatory and Antioxidant Research

There is no specific research data available in peer-reviewed scientific literature detailing the anti-inflammatory or antioxidant properties of Thiazol-5-ylmethanamine (B70399) dihydrochloride (B599025). While the broader class of thiazole derivatives has been investigated for such activities, these findings cannot be directly attributed to this specific compound.

Neurological System Research

Similarly, a thorough search of scientific databases and research publications yielded no studies specifically investigating the effects or potential applications of Thiazol-5-ylmethanamine dihydrochloride within the context of neurological system research. Its role, if any, in the central nervous system or in the treatment of neurological disorders remains uninvestigated in the public domain.

Catalysis Research and Industrial Applications

Thiazole (B1198619) Derivatives as Catalysts

Thiazole and its derivatives are significant in the field of catalysis, primarily due to the unique properties of the heterocyclic ring. In synthetic chemistry, thiazoles are vital for the controlled generation of carbene entities. fabad.org.tr They can be conjugated with transition metals to form metal-thiazole complexes, which serve as effective catalysts in important organic reactions such as the Stetter reaction and benzoin (B196080) condensation. fabad.org.tr This strategic integration with transition metals allows for the precise generation of free carbene species, providing catalytic power to the resulting complexes and advancing synthetic methodologies. fabad.org.tr